N-[(E)-Amino[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]benzamide
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Overview
Description
N-[(E)-Amino[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]benzamide is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including N-[(E)-Amino[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]benzamide, can be achieved through various methods. Common synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For instance, the Povarov imino-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, is a powerful tool for synthesizing quinazoline derivatives .
Industrial Production Methods: Industrial production methods for quinazoline derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-[(E)-Amino[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives .
Scientific Research Applications
N-[(E)-Amino[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has been studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties . Additionally, it has applications in the pesticide industry due to its bioactivity .
Mechanism of Action
The mechanism of action of N-[(E)-Amino[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[(E)-Amino[(4,6,8-trimethylquinazolin-2-YL)amino]methylidene]benzamide include other quinazoline derivatives such as 1-(4,6,7-trimethylquinazolin-2-yl)guanidine and N-[amino-[(4,6,7-trimethyl-2-quinazolinyl)amino]methylidene]propanamide .
Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern on the quinazoline ring, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C19H19N5O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(Z)-N'-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C19H19N5O/c1-11-9-12(2)16-15(10-11)13(3)21-19(22-16)24-18(20)23-17(25)14-7-5-4-6-8-14/h4-10H,1-3H3,(H3,20,21,22,23,24,25) |
InChI Key |
GPZTUKUFBNZODX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)/N=C(/N)\NC(=O)C3=CC=CC=C3)C)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)N=C(N)NC(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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